molecular formula C9H14N2O B029486 2-sec-Butyl-3-methoxypyrazine CAS No. 24168-70-5

2-sec-Butyl-3-methoxypyrazine

Cat. No. B029486
CAS RN: 24168-70-5
M. Wt: 166.22 g/mol
InChI Key: QMQDJVIJVPEQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-sec-Butyl-3-methoxypyrazine is a compound that belongs to the class of alkyl-methoxypyrazines, known for imparting green, ‘unripe’ characters to wine and considered undesirable in most wine styles. These compounds are naturally occurring grape metabolites in many cultivars and can also derive from Coccinellidae species during harvesting operations. Their presence and management are crucial in viticulture and oenology, especially under the impact of climate change, which is expected to alter their composition in grapes and wines significantly (Pickering et al., 2021).

Synthesis Analysis

The synthesis and metabolism of methoxypyrazines, including 2-sec-Butyl-3-methoxypyrazine, in grapes have been the subject of research due to their significant impact on wine flavor. Although two biosynthetic pathways have been proposed, only the final step and the catalyzing enzymes have been confirmed in grapes. The metabolic intermediates and key enzymes involved in other steps remain unknown, limiting the understanding of their biosynthesis and metabolism (Lei et al., 2018).

Scientific Research Applications

Flavorings in Animal Feed

Field: Animal Nutrition Application: 2-sec-Butyl-3-methoxypyrazine is used as a flavoring additive in animal feed . Methods: The compound is added to the feed in specified quantities. The exact procedures and parameters would depend on the specific requirements of the feed formulation . Results: The use of this compound as a flavoring additive is considered safe for all animal species .

Wine Fermentation

Field: Food Science and Technology Application: 2-sec-Butyl-3-methoxypyrazine is found in Cabernet Sauvignon wines and is considered a primary source of herbaceous and vegetal sensory characteristics . Methods: The compound is naturally present in the grapes used to make the wine. Its concentration can be influenced by the fermentation process, with spontaneous fermentation shown to reduce the content of 2-methoxypyrazines . Results: The primary methoxypyrazine found in the wines was 2-sec-butyl-3-methoxy-pyrazine, with concentrations varying depending on the fermentation method used .

Pest Management

Field: Agriculture & Pest Management Application: 2-sec-Butyl-3-methoxypyrazine and related compounds are potent attractants for florivorous scarabs associated with Neotropical palms. Methods: The compound is used as part of integrated pest management plans, especially for oil-yielding crops in South America. Results: The use of this compound has significant implications for pest management, although the exact results and outcomes would depend on the specific circumstances of its use.

Cheese Flavoring

Field: Food Science and Technology Application: 2-sec-Butyl-3-methoxypyrazine is identified as the main source of earthy/bell pepper (EBP) flavor in Farmstead Cheddar cheeses . Methods: The compound is naturally present in the milk used to make the cheese, and its concentration can be influenced by the cheese-making process . Results: The presence of 2-sec-Butyl-3-methoxypyrazine contributes significantly to the flavor profile of the cheese .

Instant Ramen Flavoring

Field: Food Science and Technology Application: 2-sec-Butyl-3-methoxypyrazine is used as a flavoring agent in instant ramen . Methods: The compound is added to the ramen in specified quantities. The exact procedures and parameters would depend on the specific requirements of the ramen formulation . Results: The use of this compound as a flavoring additive enhances the taste of the ramen .

Fragrance Industry

Field: Cosmetic and Personal Care Application: 2-sec-Butyl-3-methoxypyrazine is used in the fragrance industry . Methods: The compound is used in the formulation of fragrances. The exact procedures and parameters would depend on the specific requirements of the fragrance formulation . Results: The use of this compound contributes to the overall scent profile of the fragrance .

Flavoring in Instant Ramen

Field: Food Science and Technology Application: 2-sec-Butyl-3-methoxypyrazine is used as a flavoring agent in instant ramen . Methods: The compound is added to the ramen in specified quantities. The exact procedures and parameters would depend on the specific requirements of the ramen formulation . Results: The use of this compound as a flavoring additive enhances the taste of the ramen .

Fragrance Industry

Field: Cosmetic and Personal Care Application: 2-sec-Butyl-3-methoxypyrazine is used in the fragrance industry . Methods: The compound is used in the formulation of fragrances. The exact procedures and parameters would depend on the specific requirements of the fragrance formulation . Results: The use of this compound contributes to the overall scent profile of the fragrance .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

2-butan-2-yl-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQDJVIJVPEQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047082
Record name 3-sec-Butyl-2-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a bell pepper, galbanum odour
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

50.00 °C. @ 1.00 mm Hg
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-1.002
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-sec-Butyl-3-methoxypyrazine

CAS RN

24168-70-5
Record name 2-sec-Butyl-3-methoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24168-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-methoxy-3-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-sec-Butyl-2-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sec-butyl-2-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXY-3-(1-METHYLPROPYL)PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UR370ONE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-sec-Butyl-3-methoxypyrazine
Reactant of Route 2
Reactant of Route 2
2-sec-Butyl-3-methoxypyrazine
Reactant of Route 3
Reactant of Route 3
2-sec-Butyl-3-methoxypyrazine
Reactant of Route 4
Reactant of Route 4
2-sec-Butyl-3-methoxypyrazine
Reactant of Route 5
Reactant of Route 5
2-sec-Butyl-3-methoxypyrazine
Reactant of Route 6
Reactant of Route 6
2-sec-Butyl-3-methoxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.